![molecular formula C6H9NO5S2 B2635040 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide CAS No. 2225142-40-3](/img/structure/B2635040.png)
5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide
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Overview
Description
“5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide” is a chemical compound with the molecular formula C6H9NO5S2 . It is a structure that includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Attached to this ring are a methyl group, a methylsulfonyl group, and a sulfonamide group .
Scientific Research Applications
Anti-Inflammatory and Enzyme Inhibition
Novel Synthesis and Anti-Inflammatory Properties
A study detailed a novel synthesis method for an anti-inflammatory agent involving key steps that utilized a derivative of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide. This process demonstrates the compound's role in developing therapeutic agents with anti-inflammatory properties (Urban et al., 2003).
Carbonic Anhydrase Inhibition
Furan sulfonylhydrazones derived from methane sulfonic acide hydrazide have been investigated for their inhibition activities against carbonic anhydrase I (hCA I), showcasing the compound's utility in exploring new inhibitors for this enzyme, which is significant in managing conditions like glaucoma (Gündüzalp et al., 2016).
Biocatalysis in Drug Metabolism
Metabolite Preparation Using Microbial Conversion
Research demonstrated the application of biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide, indicating the compound's role in drug metabolism studies. This approach used Actinoplanes missouriensis for the conversion, highlighting a method to obtain metabolites for further analysis (Zmijewski et al., 2006).
Antibacterial Activity
Synthesis and Antibacterial Activity
New sulfonamide derivatives and their metal complexes were synthesized and tested for antibacterial activity against various bacteria. This study underscores the potential of sulfonamide-based compounds, including 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide derivatives, in developing antibacterial agents (Özdemir et al., 2009).
Receptor Selectivity and Multifunctional Agents
Receptor Ligand Design
The manipulation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was explored for designing selective 5-HT7 receptor ligands. This research indicates the versatility of sulfonamide compounds in the development of new therapeutic agents targeting CNS disorders (Canale et al., 2016).
Corrosion Inhibition
Mild Steel Corrosion Inhibition
A study on the use of sulfonamide derivatives as inhibitors for mild steel corrosion in acidic medium showcases another non-medical application of these compounds, emphasizing their potential in industrial applications (Sappani & Karthikeyan, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide It is known that sulfonamide-based compounds, such as this one, often exhibit strong antimicrobial actions .
Mode of Action
The specific interaction of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide It is known that sulfonamide-based compounds usually work by inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .
Biochemical Pathways
The exact biochemical pathways affected by 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide Sulfonamide-based compounds are known to interfere with the bacterial synthesis of folic acid, an essential nutrient, thereby inhibiting their growth .
Result of Action
The molecular and cellular effects of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide As a sulfonamide-based compound, it is likely to have antimicrobial properties, inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .
properties
IUPAC Name |
5-methyl-4-methylsulfonylfuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5S2/c1-4-5(13(2,8)9)3-6(12-4)14(7,10)11/h3H,1-2H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOLUHNUJSRTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-5-methylfuran-2-sulfonamide |
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